4-(3-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

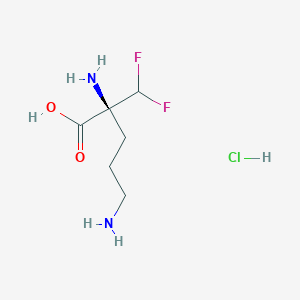

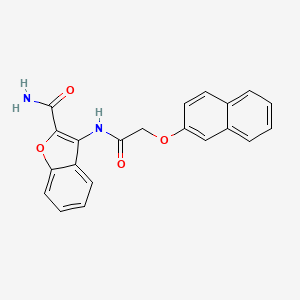

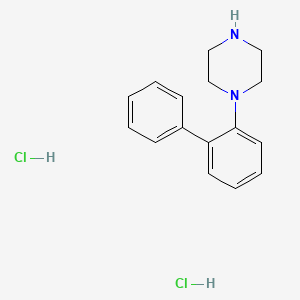

The compound “4-(3-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one” is likely a complex organic molecule. It appears to contain a quinoxaline core, which is a type of heterocyclic compound. The presence of a benzoyl group and a methylsulfonyl group suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The benzoyl and methylsulfonyl groups may be susceptible to nucleophilic attack, and the quinoxaline core could potentially participate in various ring-opening or ring-closing reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用

Antiallergic Activity and Synthesis

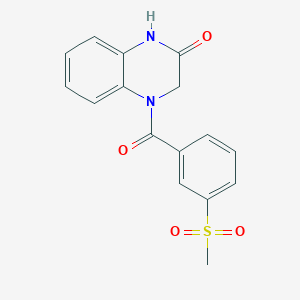

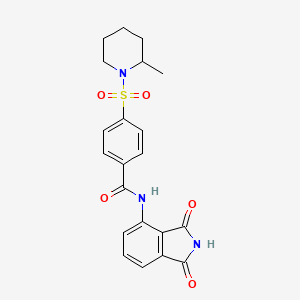

Research into tetracyclic derivatives of quinoline-2-carboxylic acids, including compounds related to the one , has shown that certain substitutions can enhance antiallergic activity. The introduction of acetyl, benzoyl, and phenylsulfonyl substituents to 1,4-dihydro-4-oxoquinoline-2-carboxylic acid has been found to increase activity in rat passive cutaneous anaphylaxis assays. Further modifications to incorporate an 8-benzoyl moiety into a tetracyclic structure have resulted in compounds with equipotency to DSCG, highlighting the potential of these derivatives in developing antiallergic treatments (Erickson et al., 1978).

Optical Properties and Nanoaggregate Formation

The study of 1,8-naphthalimide-based compounds has revealed the ability of these molecules to form nanoaggregates in aqueous-DMF solutions and exhibit aggregation-enhanced emission. The compounds, including derivatives of benzoic acid, have been characterized using various techniques, demonstrating their photophysical properties in both solution and solid states. This research provides insight into the design of materials with specific optical properties for potential use in sensory applications and material science (Srivastava et al., 2016).

Sulfonamide and Amide Group Synthesis

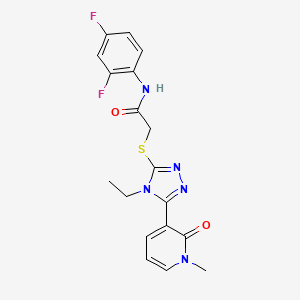

A three-component reaction has been described for the synthesis of 3,4-dihydroquinoxalines bearing a sulfonamide or an amide group. This method involves the reaction of intermediate dihydroquinoxalines with arylsulfonyl isocyanates to produce the title compounds, showcasing a strategy for introducing functional groups into the quinoxaline framework. Such synthetic methodologies contribute to the development of compounds with varied biological and pharmacological activities (Alizadeh et al., 2008).

Electroactive Material for Flow Batteries

An interesting application of electroactive organic molecules related to quinoxalinone derivatives involves their use in flow batteries. Specifically, 3,4-Dihydroxy-9,10-anthraquinone-2-sulfonic acid (ARS), a compound with structural similarities, has been proposed as a redox-active material for the negative side of flow batteries. The study discusses the electrochemical characteristics and mass transport properties of ARS, suggesting the potential of organic molecules in developing cost-effective and resource-unconstrained alternatives for metal-based flow batteries (Zhang et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

4-(3-methylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-23(21,22)12-6-4-5-11(9-12)16(20)18-10-15(19)17-13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEKMBGRUDJQSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(2-Chloropyridin-4-yl)-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]prop-2-enamide](/img/structure/B2703565.png)

![1-(3-Chlorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2703566.png)

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2703568.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2703574.png)

![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703576.png)